molecular formula C4H8O B1279875 1-Methylcyclopropanol CAS No. 29526-99-6

1-Methylcyclopropanol

Cat. No.: B1279875
CAS No.: 29526-99-6
M. Wt: 72.11 g/mol
InChI Key: NCTCZGRRDXIGIY-UHFFFAOYSA-N
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Description

1-Methylcyclopropanol is an organic compound with the chemical formula C4H8O. It is a colorless liquid at room temperature and is known for its strong alcoholic taste. This compound is a member of the cyclopropanol family, characterized by a three-membered ring structure with a hydroxyl group attached to one of the carbon atoms.

Preparation Methods

1-Methylcyclopropanol can be synthesized using various methods, with the Kulinkovich reaction being one of the most notable. This reaction involves the use of titanium tetra (2-ethyl)hexyloxide as a catalyst, which helps in the formation of the cyclopropanol ring. The reaction conditions are optimized to provide a reproducible procedure for the synthesis of multigram quantities of this compound. Key improvements include the reduction in the volume of reaction solvent, addition of the methyl acetate starting material in portions, and azeotropic distillation to remove by-products .

Chemical Reactions Analysis

1-Methylcyclopropanol undergoes various chemical reactions, including:

Scientific Research Applications

1-Methylcyclopropanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methylcyclopropanol involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with enzymes and other proteins, potentially inhibiting their activity. Additionally, the strained cyclopropanol ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

1-Methylcyclopropanol can be compared with other similar compounds, such as:

    Cyclopropanol: The parent compound with a similar three-membered ring structure but without the methyl group.

    1-Methylcyclopropene: A related compound used as a plant growth regulator.

    Cyclopropanemethanol: Another derivative with a hydroxyl group attached to the cyclopropane ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1-methylcyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-4(5)2-3-4/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTCZGRRDXIGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468631
Record name 1-Methylcyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29526-99-6
Record name 1-Methylcyclopropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopropan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Methylcyclopropanol
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1-Methylcyclopropanol
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1-Methylcyclopropanol
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1-Methylcyclopropanol
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Customer
Q & A

Q1: The Kulinkovich reaction is frequently employed in the synthesis of 1-methylcyclopropanol. Can you elaborate on any recent optimizations to this reaction?

A: Researchers have dedicated significant effort to optimizing the Kulinkovich reaction for this compound synthesis to improve its scalability and reproducibility. [, ] A key advancement involves utilizing titanium tetra(2-ethyl)hexyloxide as the catalyst. [] Furthermore, reducing the reaction solvent volume, adding methyl acetate (the starting material) in portions, and employing azeotropic distillation to eliminate byproducts have significantly enhanced the reaction's efficiency and yield. [] These optimizations have made it possible to synthesize multigram quantities of this compound reliably. []

Q2: Beyond its use in synthesizing ethers, how else can this compound be further derivatized?

A: this compound can be readily converted into other useful derivatives. For instance, it can react with 4-nitrophenyl chloroformate to yield 1-methylcyclopropyl 4-nitrophenyl carbonate. [, ] This particular transformation has also undergone optimization efforts, focusing on aspects like reaction temperature and reagent stoichiometry to maximize the desired product yield. []

Q3: Has the reactivity of this compound been explored in the context of carbene chemistry?

A: While not directly derived from this compound, studies on the related compound 2-hydroxy-2-methylpropylidene offer insights into its potential reactivity. This compound, a beta-hydroxycarbene, demonstrates a strong preference for 1,2-methyl migration over C-H or O-H insertion reactions. [] This finding contrasts with typical alkylcarbenes, which generally favor C-H insertion. [] Computational studies employing density functional theory (DFT) at the B3LYP/6-311+G//B3LYP/6-31G level support the experimentally observed product distribution, revealing a lower activation barrier for the 1,2-methyl migration pathway. [] This understanding of carbene reactivity and the influence of stabilizing interactions could be valuable when considering potential reaction pathways involving this compound derivatives.

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